molecular formula C12H15BrClNO B2538446 6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride CAS No. 2126178-83-2

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride

Cat. No.: B2538446
CAS No.: 2126178-83-2
M. Wt: 304.61
InChI Key: KSYRKIYGSHFGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO and its molecular weight is 304.61. The purity is usually 95%.
The exact mass of the compound 6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclobutane Derivatives in Drug Discovery

Cyclobutane derivatives are recognized as valuable building blocks in drug discovery due to their constrained geometrical structures. These structures can influence the bioactivity and stability of potential drug candidates. For example, cyclobutane diamines, such as cis- and trans-1,3-diaminocyclobutane and 6-amino-3-azaspiro[3.3]heptane, are considered promising components for drug discovery. They have been synthesized and utilized as sterically constrained diamine building blocks (Radchenko et al., 2010). Moreover, aminocyclobutanes have been involved in [4 + 2]-annulation reactions with aldehydes to synthesize tetrahydropyranyl amines, further highlighting their utility in synthesizing complex molecular structures (Perrotta et al., 2015).

Spirocyclic Compounds in Synthesis

Spirocyclic compounds are integral in medicinal chemistry due to their three-dimensional structures. Research has focused on synthesizing novel spiro scaffolds inspired by bioactive natural products. These scaffolds, such as 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane, have been designed for ease of conversion to lead generation libraries, utilizing techniques like ring-closing metathesis (RCM) (Jenkins et al., 2009). Additionally, fused and spirocyclic oxygen-containing cyclobutanone derivatives have been synthesized, showcasing their importance in organic synthesis and medicinal chemistry (Ryabukhin et al., 2014).

Safety and Hazards

The safety data sheet (MSDS) for “6-Bromospiro[chromane-2,4’-piperidine] hydrochloride” can be found at the provided link .

Properties

IUPAC Name

6-bromospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12;/h2-3,6,10H,1,4-5,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYRKIYGSHFGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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